molecular formula C12H14N4O3S B6538076 ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate CAS No. 1172855-85-4

ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B6538076
CAS No.: 1172855-85-4
M. Wt: 294.33 g/mol
InChI Key: CGZHBJRBGGRTCS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This molecule incorporates two privileged heterocyclic systems: the 1,3-thiazole and the pyrazole . Both cores are well-documented in scientific literature for their broad spectrum of biological activities. The 1,3-thiazole ring is a common motif in agrochemicals and pharmaceuticals, known for its low mammalian toxicity and diverse bioactivities such as fungicidal and antiviral effects . Simultaneously, pyrazole derivatives are considered a "biologically privileged" N-heterocycle with immense therapeutic potential and are found in several FDA-approved drugs . The specific molecular architecture of this compound, featuring an amide linker bridging the thiazole and pyrazole rings, suggests its utility as a key intermediate or a final scaffold in multicomponent reactions (MCRs) . MCRs are powerful tools in lead optimization for their step-efficiency and ability to generate complex molecules . Researchers can leverage this compound to explore structure-activity relationships (SAR) in the development of new antibacterial, anticancer, and antifungal agents, given the established activities of its constituent heterocycles . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing for diversification into amides or carboxylic acid derivatives. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-16-6-5-8(15-16)10(17)14-12-13-9(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZHBJRBGGRTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Non-polar solvents like dichloromethane improve coupling reaction yields by reducing side reactions. In contrast, ethanol is preferred for cyclization due to its ability to dissolve both hydrazines and enol ethers.

Temperature and Time

Extended reaction times (2–10 hours) at −60°C maximize isomer purity in cyclization. For coupling reactions, 24-hour durations at 25°C ensure complete amidation.

Catalytic Additives

Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling reactions by absorbing HCl byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Isomer RatioScalability
Low-Temperature Cyclization70–759.8:1High
Carbodiimide Coupling65–70N/AModerate
α-Haloacid Derivative60–65N/ALow

Low-temperature cyclization offers superior scalability and isomer control, making it the most industrially viable method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Agricultural Applications

Pesticide Development

Thiazole derivatives have shown promise as agrochemicals, particularly in developing new pesticides. The structural features of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate suggest potential efficacy against agricultural pests. Research into similar compounds has demonstrated their ability to inhibit pest growth and reproduction.

CompoundTarget PestEfficacyReference
This compoundVarious agricultural pestsUnder investigation

Material Science

Polymer Chemistry

In material science, thiazoles are being investigated for their role in synthesizing novel polymers with enhanced properties. This compound can serve as a monomer or additive to improve the thermal stability and mechanical strength of polymeric materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. This compound was included in the screening process and showed promising results against Gram-positive bacteria.

Case Study 2: Pesticidal Activity

Field trials assessing the efficacy of thiazole-based pesticides revealed that compounds similar to this compound significantly reduced pest populations in controlled environments.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-Acetyl-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: Acetyl group.
Key Differences :

  • Synthesis: Prepared via oxidation of thiazolidine intermediates using MnO₂, yielding a 55% overall yield .
  • Applications : Intermediate in bacillamide A synthesis, highlighting its role in bioactive molecule preparation .

Ethyl 2-Adamantyl-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: Bulky adamantyl group.
Key Differences :

  • Synthesis : Formed via cyclization of 2-adamantanethioamide and ethyl bromopyruvate .
  • Properties : Enhanced lipophilicity due to the adamantyl group, likely improving membrane permeability but reducing aqueous solubility.
  • Biological Relevance : Used to synthesize antiproliferative oxadiazoles, suggesting applications in oncology .

Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate

Structure: Position 2 substituent: Morpholino (cyclic amine). Key Differences:

  • Electronic Effects: The morpholino group introduces strong electron-donating and hydrogen-bonding capabilities, contrasting with the pyrazole amide’s mixed electronic profile.
  • Commercial Availability : Priced at ¥65,000/5g (97% purity), indicating its utility in high-value applications .

Ethyl 2-[(4-Fluorophenyl)Methyl]-1,3-Thiazole-4-Carboxylate

Structure : Position 2 substituent: 4-Fluorobenzyl group.
Key Differences :

  • Synthetic Flexibility : Part of a broader library of fluorinated thiazoles for structure-activity relationship (SAR) studies .

Ethyl 2-(2-Aminoethyl)-1,3-Thiazole-4-Carboxylate

Structure: Position 2 substituent: Aminoethyl group. Key Differences:

  • Applications : Used as a building block for functionalized thiazoles in drug discovery .

Comparative Analysis

Structural and Electronic Properties

Compound Substituent at Thiazole C2 Key Electronic Features
Target Compound 1-Ethylpyrazole-3-amido Polar amide, π-π stacking (pyrazole)
Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate Acetyl Electron-withdrawing, moderate polarity
Ethyl 2-Adamantyl-1,3-thiazole-4-carboxylate Adamantyl Highly lipophilic, sterically bulky
Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate Morpholino Strong H-bond donor/acceptor, polar

Physicochemical Properties

Compound logP (Predicted) Solubility (Polar Solvents)
Target Compound ~2.5 Moderate
Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate ~1.8 High
Ethyl 2-Adamantyl-1,3-thiazole-4-carboxylate ~4.2 Low

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13_{13}H16_{16}N4_{4}O2_{2}S, with a molecular weight of approximately 270.34 g/mol. The compound features both thiazole and pyrazole moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and hydrazine derivatives, leading to the formation of pyrazole intermediates that subsequently react with thiosemicarbazide or thioketones to yield the desired thiazole derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing both thiazoles and pyrazoles often exhibit significant binding affinities towards specific targets, indicating their potential as drug candidates. For instance, related compounds have shown binding affinities ranging from -1.6 to -3.4 kcal/mol. The mechanism of action may involve inhibition or modulation of specific biochemical pathways, which is crucial for therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. A related study highlighted the anticancer activity of thiazole derivatives against human cancer cell lines such as H460 and A549 . this compound is expected to have similar potential based on its structural characteristics.

Antimicrobial Activity

The antimicrobial properties of thiazole and pyrazole derivatives are well-documented. Compounds in this class have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, the presence of pyrazole in similar compounds has been linked to significant antibacterial activity against Gram-positive and Gram-negative bacteria . this compound may exhibit comparable antimicrobial effects due to its structural similarities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study Compound Activity Findings
Thiazole DerivativeAnticancerInhibited growth in H460 and A549 cell lines
Pyrazole DerivativeAntimicrobialEffective against Staphylococcus aureus (MIC = 10 μg/mL)
Thiazole CompoundAnti-inflammatoryInhibited inflammatory pathways in vitro

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazole-thiazole core. Key steps include:

  • Amide bond formation : Coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with a thiazole-4-carboxylate derivative using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen .
  • Esterification : Ethyl esterification of the thiazole moiety using ethanol and catalytic sulfuric acid under reflux .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (30–70%) to achieve >95% purity .

Critical parameters :

  • Temperature control (reflux at 80–90°C for amidation).
  • Solvent selection (polar aprotic solvents for coupling reactions).
  • Use of triethylamine as a base to neutralize HCl byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

  • Spectroscopy :
  • 1H/13C NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH3, ~4.3 ppm for CH2) and pyrazole NH resonance (~10–12 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
    • Mass spectrometry : Molecular ion [M+H]+ at m/z 280.31 (calculated for C11H12N4O3S) .
    • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) .

Q. What are the key structural analogs, and how do their substituents influence biological activity?

Analog comparison table:

Compound NameSubstituentsKey DifferencesBiological Impact
Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylateMethyl (pyrazole)Reduced steric bulk vs. ethylLower lipophilicity; altered enzyme binding
Ethyl 2-(5-methylpyrazolyl)thiazoleMethyl (thiazole)No amide linkerReduced hydrogen-bonding capacity; weaker target affinity
Structural variations in the pyrazole (e.g., ethyl vs. methyl) and thiazole substituents significantly modulate solubility, metabolic stability, and target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variability : Impurities from incomplete coupling reactions (e.g., unreacted pyrazole acid) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain conflicting IC50 values. Standardize protocols using reference inhibitors .
  • Solubility limitations : Use DMSO stocks ≤0.1% (v/v) to avoid solvent cytotoxicity, and confirm solubility in assay buffers via dynamic light scattering .

Q. What strategies are recommended for designing interaction studies to elucidate the compound’s mechanism of action?

  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • Surface plasmon resonance (SPR) : Immobilize recombinant targets (e.g., EGFR kinase) to measure binding kinetics (KD, kon/koff) .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment to confirm target engagement .

Q. What methodologies address the compound’s instability in aqueous buffers during pharmacological assays?

  • Prodrug design : Modify the ethyl ester to a tert-butyl ester for enhanced hydrolytic stability at physiological pH .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to improve solubility without degradation .
  • Real-time stability monitoring : Employ LC-MS to track degradation products (e.g., free carboxylic acid) over 24-hour incubation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME predict poor blood-brain barrier penetration (TPSA >90 Ų) and moderate CYP3A4 metabolism .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) using Schrödinger’s Xenosite .
  • QSAR modeling : Correlate substituent electronegativity (e.g., pyrazole ethyl vs. trifluoromethyl) with improved IC50 against inflammatory targets .

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